Ethyl linolenate

Catalog No.
S562966
CAS No.
1191-41-9
M.F
C20H34O2
M. Wt
306.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl linolenate

CAS Number

1191-41-9

Product Name

Ethyl linolenate

IUPAC Name

ethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5-,9-8-,12-11-

InChI Key

JYYFMIOPGOFNPK-AGRJPVHOSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Synonyms

(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Ethyl Ester; Ethyl (Z,Z,Z)-9,12,15-Octadecatrienoate; Ethyl cis,cis,cis-9,12,15-Octadecatrienoate; Ethyl Linolenate; Ethyl Linolenoate; Ethyl α-Linolenate

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC

Biomarker for Prenatal Alcohol Exposure

Studies have explored the potential of ethyl linolenate as a biomarker for prenatal alcohol exposure in newborns. The rationale behind this lies in the fact that the body metabolizes alcohol into fatty acid ethyl esters (FAEEs), including ethyl linolenate, which can be detected in meconium, the first stool passed by a newborn. Research suggests that elevated levels of ethyl linolenate in meconium might be indicative of maternal alcohol consumption during pregnancy []. However, further research is needed to establish a definitive cut-off level for ethyl linolenate and to improve the test's specificity using more sophisticated detection methods like mass spectrometry [].

Anti-acne Properties

Ethyl linolenate has been investigated for its potential to combat acne. Studies suggest it possesses anti-inflammatory and antibacterial properties, potentially contributing to its acne-fighting effects []. Research indicates that ethyl linolenate can significantly reduce melanin content and intracellular tyrosinase activity in melanocytes, cells responsible for skin pigmentation, suggesting its potential to address hyperpigmentation associated with acne []. However, further clinical trials are needed to fully understand its efficacy and safety in treating acne.

Other Potential Applications

Preliminary research suggests other potential applications for ethyl linolenate, including:

  • Lowering blood cholesterol and lipid levels: Studies suggest that ethyl linolenate might help reduce cholesterol and blood lipid levels, potentially contributing to cardiovascular health [].
  • Wound healing: Some research indicates that ethyl linolenate may accelerate wound healing, although further investigation is needed to confirm these findings [].
  • Origin: Ethyl linolenate can be naturally found in some vegetable oils like flaxseed and walnut oil []. However, it can also be synthesized in laboratories for various applications [].
  • Significance: In scientific research, ethyl linolenate has gained interest for its potential health benefits. Studies suggest it might play a role in liver function [] and protein structure formation []. However, more research is needed to understand its specific mechanisms.

Molecular Structure Analysis

Ethyl linolenate has a linear structure with two key functional groups:

  • Ester linkage: A carbonyl group (C=O) bonded to an oxygen atom which in turn connects to an ethyl group (CH3CH2-) [].
  • Polyunsaturated chain: Three double bonds (C=C) present within the 18-carbon chain, characteristic of linolenic acid [].

This structure influences its chemical properties like reactivity and solubility. The double bonds make it susceptible to oxidation, while the ester linkage can participate in hydrolysis reactions [].


Chemical Reactions Analysis

  • Synthesis: Ethyl linolenate can be synthesized through the esterification of linolenic acid with ethanol in the presence of an acid catalyst [].
Linolenic Acid + Ethanol  --> Ethyl Linolenate + WaterC₁₈H₃₀O₂  + CH₃CH₂OH -->  C₂₀H₃₆O₂ + H₂O []
  • Decomposition: Under extreme heat or exposure to strong acids/bases, ethyl linolenate can undergo hydrolysis, breaking back down into its original components, linolenic acid and ethanol [].

Physical and Chemical Properties

  • Melting point: -50 °C (estimated) []
  • Boiling point: 290 °C (at atmospheric pressure) []
  • Solubility: Insoluble in water, but soluble in most organic solvents like hexane and chloroform [].
  • Stability: Prone to oxidation due to the presence of double bonds [].

Research on the specific mechanism of action of ethyl linolenate in biological systems is ongoing. Some studies suggest it might be metabolized in the body to linolenic acid, which plays a role in cell membrane structure and function []. Additionally, it might influence protein structure formation through interactions with zein, a corn protein [].

Physical Description

Ethyl linolenate is a clear colorless liquid. (NTP, 1992)

XLogP3

6.6

Boiling Point

424 °F at 15 mm Hg (NTP, 1992)

Flash Point

greater than 235 °F (NTP, 1992)

Density

0.8919 at 77 °F (NTP, 1992)

Appearance

Assay:≥98%A solution in ethanol

UNII

T54Y8H042V

Other CAS

1191-41-9

Wikipedia

Ethyl linolenate

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Emollient

General Manufacturing Information

9,12,15-Octadecatrienoic acid, ethyl ester, (9Z,12Z,15Z)-: ACTIVE

Dates

Modify: 2023-08-15

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